3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide
Overview
Description
3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group, a cyclopropyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride is then reacted with cyclopropylamine to form N-cyclopropyl-4-(trifluoromethyl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides.
Scientific Research Applications
3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds with target proteins, while the cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(trifluoromethyl)benzoic acid
- N-cyclopropyl-4-(trifluoromethyl)benzamide
- 3-amino-N-cyclopropylbenzamide
Uniqueness
3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyclopropyl group provides rigidity to the molecular structure, influencing its interaction with biological targets.
Properties
IUPAC Name |
3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-4-1-6(5-9(8)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUGVEJGMLWOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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